Benzyl 2-acetylphenylcarbamate
Description
Contextualization within Modern Organic Synthesis
In modern organic synthesis, the focus often lies on the development of efficient, selective, and sustainable methods for the construction of complex molecules. Benzyl (B1604629) 2-acetylphenylcarbamate can be viewed as a potential building block or intermediate in the synthesis of more complex chemical architectures. Its synthesis would likely involve the reaction of 2-aminoacetophenone (B1585202) with a benzyl chloroformate or a related reagent. The 2-aminoacetophenone precursor can be synthesized through methods such as the reduction of 2-nitroacetophenone. ontosight.ai
The presence of multiple functional groups in Benzyl 2-acetylphenylcarbamate—the carbamate (B1207046), the acetyl group (a ketone), and the aromatic ring—offers several handles for further chemical transformations. The carbamate group can act as a directing group in ortho-metalation reactions, facilitating functionalization of the phenyl ring. nih.gov The acetyl group's ketone functionality allows for a wide range of reactions, including nucleophilic additions, reductions, and condensations.
The benzyl carbamate group itself is a common protecting group for amines in multi-step organic synthesis due to its stability under various conditions and its susceptibility to removal by hydrogenolysis. tcichemicals.com Therefore, the synthesis of this compound could be a strategic step in a larger synthetic sequence, allowing for the protection of an amino group while introducing an acetyl moiety for subsequent elaboration.
Significance of Aryl Carbamate Scaffolds in Chemical Transformations
Aryl carbamate scaffolds, the core structural feature of this compound, are of considerable importance in a variety of chemical transformations. They are recognized as key structural motifs in many pharmaceuticals, agrochemicals, and materials. ubinkim.comorganic-chemistry.orgmit.edu
One of the most significant roles of aryl carbamates in modern synthesis is as directing groups for C-H activation and functionalization. The carbamate group can coordinate to a metal catalyst and direct the functionalization of the ortho C-H bond of the aryl ring, a strategy that allows for the efficient and regioselective construction of substituted aromatic compounds. nih.gov This approach is highly valued for its atom economy and for providing access to substitution patterns that are difficult to achieve through classical methods.
Furthermore, aryl carbamates are versatile intermediates. They can be readily converted into other functional groups. For instance, nickel-catalyzed amination of aryl carbamates allows for the formation of C-N bonds, providing access to substituted anilines. rsc.orgnih.gov The carbamate moiety is also relatively stable, making it robust enough to be carried through multiple synthetic steps. rsc.org
The following table provides an overview of the utility of the aryl carbamate scaffold in various chemical applications.
| Application Area | Significance of Aryl Carbamate Scaffold |
| Medicinal Chemistry | Core component of numerous drugs and prodrugs. nih.gov |
| Agrochemicals | Found in pesticides, herbicides, and fungicides. ubinkim.com |
| Organic Synthesis | Serves as a protecting group for amines and a directing group for C-H activation. nih.govtcichemicals.com |
| Materials Science | Precursors to polyurethanes. mit.edu |
Historical Development of Relevant Synthetic Methodologies for Similar Architectures
The synthesis of carbamates, including aryl carbamates, has a rich history with methodologies evolving from classical rearrangements to modern catalytic cross-coupling reactions. These developments have been driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope.
Classical Rearrangement Reactions:
Historically, the synthesis of isocyanates, which are key precursors to carbamates, was dominated by rearrangement reactions.
Hofmann Rearrangement: First described by August Wilhelm von Hofmann in 1881, this reaction converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. tcichemicals.comnumberanalytics.comwikipedia.org When the reaction is performed in the presence of an alcohol, the isocyanate is trapped to form a carbamate. tcichemicals.comnih.gov
Curtius Rearrangement: Discovered by Theodor Curtius in 1885, this reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgmasterorganicchemistry.comnih.govnumberanalytics.com Similar to the Hofmann rearrangement, trapping the isocyanate with an alcohol yields a carbamate. This method is known for its mild conditions and retention of stereochemistry. numberanalytics.com
The table below summarizes these classical rearrangement reactions for carbamate synthesis.
| Rearrangement | Starting Material | Key Intermediate | Product with Alcohol | Year Discovered |
| Hofmann | Primary Amide | Isocyanate | Carbamate | 1881 numberanalytics.com |
| Curtius | Acyl Azide | Isocyanate | Carbamate | 1885 numberanalytics.com |
Modern Catalytic Methods:
The late 20th and early 21st centuries have seen the emergence of powerful transition-metal-catalyzed cross-coupling reactions for the synthesis of aryl carbamates. These methods offer significant advantages in terms of functional group tolerance and the ability to construct complex molecules with high precision.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has been adapted for the formation of C-N bonds between aryl halides or triflates and carbamates. purdue.eduunistra.frrsc.org This has become a widely used method for the synthesis of N-aryl carbamates.
Chan-Lam Coupling: This copper-catalyzed reaction allows for the coupling of arylboronic acids with N-H containing compounds, including carbamates, to form N-aryl carbamates. ubinkim.comorganic-chemistry.orgnih.govorganic-chemistry.orgacs.org A key advantage of this method is that it can often be performed under mild conditions in the presence of air. organic-chemistry.org More recent developments have also explored the copper-catalyzed coupling of aryl halides with potassium cyanate (B1221674) in the presence of an alcohol to generate aryl carbamates. wiley.com
These modern methods have significantly expanded the toolbox for chemists to synthesize a diverse range of aryl carbamates with tailored properties for various applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(2-acetylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZLIPVMFDVDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 2 Acetylphenylcarbamate and Structural Analogues
Classical Approaches to Carbamate (B1207046) Formation
Traditional methods for the synthesis of carbamates have long been established, primarily relying on the reaction of amines with phosgene (B1210022) or its derivatives. However, due to the hazardous nature of these reagents, alternative pathways have been explored.
Aminolysis and Alcoholysis Pathways
The formation of carbamates through aminolysis or alcoholysis involves the reaction of a more activated carbonyl species with an amine or alcohol. For the synthesis of a benzyl (B1604629) carbamate, this would typically involve the reaction of a benzyl chloroformate with an appropriate amine. In the context of Benzyl 2-acetylphenylcarbamate, this would involve the reaction of benzyl chloroformate with 2-aminoacetophenone (B1585202).
Alternatively, transesterification of an existing carbamate with a different alcohol under catalytic conditions can also yield the desired product, though this is a less direct approach. The reactivity in these reactions is largely dependent on the nucleophilicity of the amine and the electrophilicity of the carbonyl donor.
Rearrangement-Based Syntheses (e.g., Hofmann, Curtius Adaptations)
Rearrangement reactions provide a powerful tool for the synthesis of amines and their derivatives, including carbamates. The Hofmann and Curtius rearrangements are particularly relevant as they proceed through an isocyanate intermediate, which can be trapped by an alcohol to yield a carbamate. acs.orgacs.org
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) in the presence of a strong base. acs.orgnih.gov This leads to the formation of an isocyanate with one fewer carbon atom than the starting amide. acs.org This isocyanate can then be intercepted by an alcohol, such as benzyl alcohol, to form the corresponding benzyl carbamate. acs.org An efficient one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides using N-bromoacetamide (NBA) in the presence of lithium hydroxide (B78521) or lithium methoxide has been developed to produce methyl and benzyl carbamates in high yields. acs.orgnih.gov
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate and nitrogen gas. acs.orgresearchgate.net The acyl azide is typically prepared from a carboxylic acid derivative. The resulting isocyanate can be trapped by an alcohol to form the carbamate. acs.org This method is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of the stereochemistry of the migrating group. researchgate.net Continuous flow processes have been developed that couple a Curtius rearrangement step with biocatalytic strategies to produce a series of valuable Cbz-carbamate products in high yield and purity. rsc.orgnih.gov
| Rearrangement | Starting Material | Key Intermediate | Trapping Agent | Product |
| Hofmann | Primary Amide | Isocyanate | Alcohol | Carbamate |
| Curtius | Acyl Azide | Isocyanate | Alcohol | Carbamate |
Modern Catalytic Strategies for this compound Synthesis
In recent years, transition metal catalysis has revolutionized the synthesis of N-aryl carbamates, offering milder reaction conditions and broader substrate scope compared to classical methods.
Palladium-Catalyzed Coupling Reactions for N-Aryl Carbamates
Palladium-catalyzed cross-coupling reactions have emerged as a powerful method for the formation of C-N bonds. An efficient synthesis of aryl carbamates has been achieved by the palladium-catalyzed cross-coupling of aryl halides (ArX, where X = Cl, OTf) with sodium cyanate (B1221674) in the presence of an alcohol. morressier.comacs.orgresearchgate.net This methodology provides direct access to a wide range of N-aryl carbamates. morressier.com The reaction proceeds through the formation of an aryl isocyanate intermediate, which is then trapped in situ by the alcohol. morressier.com The use of aryl triflates as the electrophilic component has been shown to expand the substrate scope for the direct synthesis of these aryl isocyanates. morressier.comacs.org
Table 1: Palladium-Catalyzed Synthesis of N-Aryl Carbamates
| Aryl Halide/Triflate | Alcohol | Palladium Catalyst | Ligand | Yield |
| Aryl Chloride | Benzyl Alcohol | Pd(OAc)₂ | Buchwald-type phosphine | Good to Excellent |
| Aryl Triflate | Benzyl Alcohol | Pd₂(dba)₃ | Xantphos | Good to Excellent |
Transition Metal-Mediated C-O Bond Activation in Carbamate Formation
More recently, the activation of the C–O bond of aryl carbamates has been explored as a strategy for further functionalization. While often used to cleave the carbamate moiety, this approach can also be envisaged for the formation of new C-N or C-O bonds under specific catalytic conditions. Iron- and nickel-catalyzed reactions have been reported for the borylation and amination of aryl carbamates through C-O bond activation. rsc.orgnih.gov For instance, iron-catalyzed borylation of aryl carbamates has been demonstrated, showcasing the potential of first-row transition metals in this field. rsc.orgmorressier.com Nickel catalysis has been employed for the amination of aryl carbamates, where computational studies suggest that reductive elimination is the rate-determining step. nih.gov
While direct synthesis of carbamates via C-O activation of other functionalities is less common, these studies on the reactivity of the carbamate C-O bond open up new avenues for the design of novel synthetic routes.
Green Catalysis in Carbamate Synthesis
The principles of green chemistry have spurred the development of more sustainable methods for carbamate synthesis. Key areas of focus include the use of carbon dioxide as a renewable C1 source, biocatalysis, and flow chemistry.
Carbon Dioxide as a C1 Source: The utilization of CO₂ as a building block for the synthesis of carbamates is a highly attractive, environmentally benign alternative to the use of phosgene. Various catalytic systems have been developed to facilitate the reaction of amines, alcohols, and CO₂ to form carbamates. Continuous-flow methods have been developed for the synthesis of carbamates from CO₂, amines, and alkyl bromides, significantly reducing reaction times.
Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to chemical synthesis. Esterases have been exploited for the synthesis of carbamates from various amines and carbonates in aqueous media. The use of immobilized enzymes, such as Candida antarctica lipase B (CALB), has been integrated into continuous flow processes for the production of carbamates, often coupled with other reactions like the Curtius rearrangement. rsc.orgnih.gov
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, scalability, and the ability to telescope reaction sequences. rsc.org Flow chemistry has been successfully applied to the synthesis of carbamates via Curtius rearrangement and through the utilization of CO₂. rsc.org These methods often lead to higher yields and purity of the desired products. rsc.org
Table 2: Comparison of Green Catalysis Approaches for Carbamate Synthesis
| Approach | Key Features | Advantages |
| CO₂ Utilization | Uses a renewable, non-toxic C1 source. | Environmentally benign, avoids hazardous reagents. |
| Biocatalysis | Employs enzymes for high selectivity. | Mild reaction conditions, aqueous media, high chemo- and enantioselectivity. |
| Flow Chemistry | Continuous processing in microreactors. | Improved safety, scalability, and process control; enables reaction telescoping. rsc.org |
Multi-Component Reactions and Sequential Synthesis Pathways for this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. While a specific one-pot, multi-component reaction for the direct synthesis of this compound from elementary starting materials is not extensively documented in the literature, its synthesis can be envisaged through sequential pathways that may be adaptable to a one-pot process.
A plausible and conventional synthetic route involves the reaction of 2-aminoacetophenone with benzyl chloroformate. This reaction is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz) protecting group on an amine. The reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine, to neutralize the hydrochloric acid byproduct.
The sequential pathway can be described as follows:
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of 2-aminoacetophenone attacks the electrophilic carbonyl carbon of benzyl chloroformate.
Elimination of chloride: A chloride ion is eliminated, forming a protonated carbamate intermediate.
Deprotonation: The base present in the reaction mixture deprotonates the nitrogen atom, yielding the final product, this compound.
This transformation can be considered a two-component reaction. However, the principles of MCRs can be applied to develop more convergent synthetic routes. For instance, an in-situ generation of a reactive intermediate could be coupled with the carbamate formation.
| Reactant 1 | Reactant 2 | Reagent/Base | Product | Reaction Type |
| 2-Aminoacetophenone | Benzyl Chloroformate | Sodium Carbonate | This compound | Two-component acylation |
| 2-Aminobenzonitrile | Methylmagnesium bromide | (followed by hydrolysis and reaction with Benzyl Chloroformate) | This compound | Sequential Grignard/Acylation |
Chemo- and Regioselectivity in this compound Synthesis
The synthesis of this compound from 2-aminoacetophenone presents interesting challenges in terms of chemo- and regioselectivity. 2-Aminoacetophenone is a bifunctional molecule, possessing two nucleophilic sites: the amino group (-NH₂) and the enolizable acetyl group (-COCH₃).
Chemoselectivity: The primary challenge is to achieve selective N-acylation over O-acylation. The amino group is generally more nucleophilic than the enol form of the ketone, especially under neutral or slightly basic conditions. Therefore, the reaction with benzyl chloroformate is expected to proceed preferentially at the nitrogen atom.
N-Acylation (desired): The reaction at the amino group leads to the formation of the desired carbamate.
O-Acylation (undesired): Under strongly basic conditions, the ketone can be deprotonated to form an enolate, which could then react with benzyl chloroformate to yield an enol carbonate.
The choice of base and reaction conditions is crucial to ensure high chemoselectivity. Mild bases like sodium bicarbonate or pyridine are often preferred to minimize enolate formation.
Regioselectivity: In the context of 2-aminoacetophenone, regioselectivity is inherently linked to chemoselectivity. The "region" of the molecule that reacts is either the nitrogen of the amino group or the oxygen of the enolized acetyl group. As discussed, the higher nucleophilicity of the amine directs the reaction to the nitrogen atom, leading to the desired regioisomer.
| Reactive Site | Product Type | Conditions Favoring Formation |
| Amino Group (-NH₂) | Carbamate (Desired) | Mildly basic to neutral conditions |
| Enolizable Acetyl Group (-COCH₃) | Enol Carbonate (Undesired) | Strongly basic conditions |
Sustainable and Atom-Economical Approaches to this compound Preparation
Modern synthetic chemistry places a strong emphasis on the development of sustainable and atom-economical processes. The traditional synthesis of carbamates using chloroformates, while effective, has some drawbacks from a green chemistry perspective.
Sustainable Alternatives: Research into greener methods for carbamate synthesis has led to several promising alternatives:
Catalytic Carbonylation: The use of carbon dioxide (CO₂) as a C1 source is a highly attractive, sustainable approach. Catalytic methods are being developed to facilitate the reaction of amines, alcohols, and CO₂ to form carbamates. For the synthesis of this compound, this would involve the reaction of 2-aminoacetophenone with benzyl alcohol and CO₂ in the presence of a suitable catalyst.
Rearrangement Reactions: Curtius, Hofmann, and Lossen rearrangements of acyl azides, amides, and hydroxamic acids, respectively, can produce isocyanates, which are key intermediates in carbamate synthesis. While these are not always the most atom-economical routes, they can offer alternative pathways from different starting materials.
Use of Dialkyl Carbonates: Reactions involving dimethyl carbonate (DMC) or diethyl carbonate (DEC) as green acylating agents are gaining traction. These reagents are less toxic than phosgene-derivatives and produce non-toxic byproducts (methanol or ethanol). A transesterification-like reaction between 2-aminoacetophenone and a benzyl carbonate derivative could be a potential sustainable route.
| Method | Advantages | Challenges |
| Catalytic Carbonylation with CO₂ | Use of a renewable C1 source, high atom economy. | Requires development of efficient and selective catalysts. |
| Rearrangement Reactions (e.g., Curtius) | Avoids the use of phosgene derivatives. | May involve stoichiometric toxic reagents and generate nitrogen gas as a byproduct. |
| Dialkyl Carbonates | Low toxicity of reagents and byproducts. | Often requires higher temperatures and longer reaction times. |
Mechanistic Investigations of Benzyl 2 Acetylphenylcarbamate Formation and Transformation
Detailed Reaction Mechanisms of Carbamate (B1207046) Bond Formation
The formation of the carbamate linkage in Benzyl (B1604629) 2-acetylphenylcarbamate, like other carbamates, can be achieved through various synthetic routes. The mechanism is highly dependent on the chosen reactants and catalysts. Common strategies involve the reaction of an amine (2-aminoacetophenone) with a benzyl-containing carbonyl source, such as benzyl chloroformate, or the coupling of benzyl alcohol, an amine, and carbon dioxide.
Intermediates and Transition State Analysis in Catalytic Cycles
Catalytic methods for carbamate synthesis are preferred for their efficiency and milder reaction conditions. These reactions proceed through a series of intermediates and transition states within a catalytic cycle.
One modern approach involves dual nickel photocatalysis for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light. acs.org The mechanistic analysis of related systems is consistent with a Ni(I)-Ni(III) catalytic cycle. The cycle is initiated by the photocatalyst-mediated reduction of a Ni(II) precursor to an active Ni(I) species. This is followed by the oxidative addition of the aryl halide to the Ni(I) center, forming a Ni(III) intermediate. Subsequent steps involve the incorporation of carbon dioxide and the amine, leading to the formation of the carbamate product and regeneration of the Ni(I) catalyst. acs.org
Another pathway involves the use of organocatalysts. For instance, the enantioselective synthesis of cyclic carbamates utilizes a bifunctional organocatalyst. nih.govacs.org This catalyst is designed to stabilize a carbamic acid intermediate, which is formed from the reaction of an amine with carbon dioxide. nih.gov The catalyst then activates this intermediate, facilitating the subsequent enantioselective carbon-oxygen bond formation. nih.govacs.org
In reactions mediated by superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG), computational and experimental studies have shown that a zwitterionic TMG–CO2 adduct is formed. rsc.org However, this adduct is not the direct carboxylating agent. Instead, a concerted mechanism is proposed where CO2 dissociates from the adduct, and the TMG acts as a base to deprotonate the amine as it nucleophilically attacks a free CO2 molecule. rsc.org
The traditional synthesis using phosgene (B1210022) derivatives like benzyl chloroformate and an amine (2-aminoacetophenone) typically proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a chloride ion to yield the final carbamate product.
The table below summarizes key intermediates and catalytic systems involved in carbamate bond formation.
| Catalytic System/Method | Key Intermediates | Catalyst/Reagent Example |
| Dual Nickel Photocatalysis | Ni(I) and Ni(III) species | NiCl2·glyme, Ir(ppy)3 |
| Bifunctional Organocatalysis | Carbamic acid-catalyst complex | Chiral Brønsted acid/base catalysts |
| Superbase-mediated CO2 capture | Zwitterionic superbase-CO2 adduct | 1,1,3,3-tetramethylguanidine (TMG) |
| Acyl Substitution | Tetrahedral intermediate | Benzyl chloroformate, 2-aminoacetophenone (B1585202) |
| Curtius Rearrangement | Acyl azide (B81097), Isocyanate | Diphenylphosphoryl azide (DPPA) |
Kinetic Studies and Rate-Determining Steps in Benzyl 2-acetylphenylcarbamate Synthesis
The kinetics of carbamate formation are crucial for optimizing reaction conditions and understanding the underlying mechanism. The rate-determining step (RDS) can vary significantly depending on the synthetic route.
In the dual nickel photocatalysis approach for O-aryl carbamate synthesis, kinetic analysis identified two rate-limiting steps: the reduction of the Ni(II) precursor to the active Ni(I) species by the photocatalyst, and the subsequent oxidative addition of the aryl halide to the Ni(I) center. acs.org
For carbamate formation from amines and carbon dioxide, the kinetics are influenced by the basicity of the amine. researchgate.net For weakly basic amines, the rate-limiting step is often the carbon-nitrogen bond formation. researchgate.netresearchgate.net In contrast, for more basic amines, proton transfer steps can become rate-limiting. researchgate.netresearchgate.net The reaction rate generally increases with the basicity (pKa) of the amine. researchgate.net
In intramolecular cyclizations of certain aryl carbamates, which serve as models for understanding carbamate reactivity, the breakdown of a tetrahedral intermediate has been identified as the rate-determining step. rsc.org This contrasts with bimolecular reactions of hydroxide (B78521) ions with carbamates, where the formation of the intermediate is often slower. rsc.org The rate of these intramolecular reactions is highly sensitive to the nature of the leaving group, which is characteristic of a mechanism where leaving group departure is part of the RDS. rsc.org
The table below presents kinetic data for related carbamate formation and transformation reactions, providing context for the synthesis of this compound.
| Reaction System | Rate-Determining Step (RDS) | Kinetic Parameters/Observations |
| Ni-catalyzed O-aryl carbamate synthesis | Ni(II) reduction and oxidative addition | Reaction rate dependent on light intensity and aryl halide concentration. acs.org |
| Amine + CO2 (weakly basic amine) | C-N bond formation | Brønsted β value of ~0.4, indicating sensitivity to amine basicity. researchgate.netresearchgate.net |
| Amine + CO2 (strongly basic amine) | Proton transfer | Rate becomes less dependent on amine basicity. researchgate.netresearchgate.net |
| Intramolecular cyclization of aryl N-(o-carboxyphenyl)carbamates | Breakdown of tetrahedral intermediate | Large Hammett ρ value (+2.0) for the effect of leaving group substituents. rsc.org |
Mechanistic Understanding of Chemical Rearrangements Involving the Aryl Carbamate Moiety
The aryl carbamate group is a versatile functional handle that can direct and participate in various chemical rearrangements, enabling the synthesis of complex substituted aromatic compounds.
Orthometalation and Snieckus-Fries Rearrangements of Aryl Carbamates
The carbamate group is one of the most powerful Directed Metalation Groups (DMGs) in Directed ortho-Metalation (DoM) chemistry. nih.govacs.org This process involves the regioselective deprotonation of the aromatic ring at the position ortho to the carbamate group by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or a sodium amide base like sodium diisopropylamide (NaDA). nih.govnih.govnih.gov
The mechanism begins with the coordination of the base to the carbonyl oxygen of the carbamate. This positions the base for the abstraction of an adjacent ortho-proton, leading to the formation of a stable ortho-lithiated or ortho-sodiated aryl intermediate. nih.govnih.gov These organometallic intermediates can exist as various aggregated species, such as monomers, dimers, or mixed trimers with the amide base, depending on the solvent and reaction conditions. nih.govnih.gov
Once formed, the ortho-metalated intermediate can be trapped by an external electrophile. Alternatively, if the solution is warmed without an external electrophile, it can undergo an anionic ortho-Fries rearrangement, also known as the Snieckus-Fries rearrangement. nih.govresearchgate.net In this intramolecular process, the carbamoyl (B1232498) group migrates from the oxygen atom to the metalated carbon atom. nih.govnih.gov This rearrangement proceeds through a tetrahedral intermediate, ultimately yielding an ortho-hydroxyaryl amide (a salicylamide (B354443) derivative) after aqueous workup. researchgate.net
Kinetic studies on the tandem DoM/Snieckus-Fries rearrangement have shown that either the initial metalation or the subsequent rearrangement can be the rate-limiting step, depending on the steric and electronic properties of the carbamate group and other substituents on the aromatic ring. nih.govacs.org
Sigmatropic Rearrangements in Benzyl Carbamate Systems
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-conjugated system in an intramolecular fashion. wikipedia.orglibretexts.org While not extensively documented specifically for this compound, related benzyl ether and carbamate systems are known to undergo such transformations, particularly nih.govnih.gov- and nih.govd-nb.info-sigmatropic shifts. researchgate.netnih.gov
A nih.govnih.gov-sigmatropic rearrangement, such as the Claisen rearrangement, is a plausible transformation pathway. wikipedia.orglibretexts.org For example, a hypothetical rearrangement could occur in a system where the benzyl group is attached to an allylic oxygen within the carbamate structure. The reaction would proceed through a concerted, six-membered, chair-like transition state to form a new C-C bond. nih.gov Studies on the nih.govnih.gov-sigmatropic rearrangement of benzyl alkynyl ethers have shown that the reaction rate is accelerated by electron-donating substituents on the benzyl ring. nih.gov This suggests the development of a partial positive charge at the benzylic carbon in the transition state, which would be relevant to benzyl carbamate systems as well. nih.gov
The nih.govd-nb.info-Wittig rearrangement is an anionic sigmatropic shift observed in allylic ethers and could potentially occur in analogous carbamate systems. libretexts.org This rearrangement involves the deprotonation of a carbon adjacent to the ether oxygen, followed by a concerted nih.govd-nb.info-shift to form a homoallylic alcohol. libretexts.org A similar pathway could be envisioned for a suitably substituted benzyl carbamate derivative under strong basic conditions.
C-H Activation Pathways and Hydrogen Isotope Exchange in Aryl Carbamate Systems
The carbamate group also serves as an effective directing group for transition-metal-catalyzed C-H activation, enabling the functionalization of otherwise inert C-H bonds. magtech.com.cn This strategy provides a powerful and atom-economical alternative to classical cross-coupling reactions.
The general mechanism involves the coordination of the carbamate's carbonyl oxygen to a transition metal center (e.g., Pd, Rh, Ru, Ir). magtech.com.cn This coordination directs the metal to selectively cleave a C-H bond at the ortho position of the aryl ring, a process often referred to as cyclometalation. This step forms a stable six-membered metallacyclic intermediate. magtech.com.cn This intermediate can then react with various coupling partners, such as alkenes, alkynes, or aryl halides, to form new C-C or C-heteroatom bonds, followed by reductive elimination and catalyst regeneration. magtech.com.cn
A significant application of this mechanism is in Hydrogen Isotope Exchange (HIE) reactions, which are invaluable for mechanistic studies and for preparing isotopically labeled compounds for drug discovery. d-nb.inforesearchgate.net Iridium(I) complexes, in particular, have been developed for the catalytic HIE of aryl carbamates. d-nb.infostrath.ac.uk In this process, the iridium catalyst mediates the reversible C-H activation at the ortho position. In the presence of a deuterium (B1214612) source like D2 gas, the C-H bond is replaced with a C-D bond through the metallacyclic intermediate. d-nb.info Combined theoretical and experimental studies have provided detailed insights into the energetics of the substrate binding and the C-H activation steps, guiding the rational design of more efficient catalysts. d-nb.infoacs.org
The table below summarizes various catalytic systems used for C-H activation and HIE in aryl carbamate systems.
| Metal Catalyst | Reaction Type | Coupling Partner/Isotope Source |
| Palladium (Pd) | Arylation, Alkenylation, Halogenation | Aryl halides, Alkenes, N-Halosuccinimides |
| Rhodium (Rh) | Alkenylation, Cyclization | Alkenes, Alkynes |
| Ruthenium (Ru) | Arylation | Aryl boronic acids |
| Iridium (Ir) | Hydrogen Isotope Exchange (HIE) | D2 gas, T2 gas |
Advanced Characterization Methodologies for Benzyl 2 Acetylphenylcarbamate Structural Elucidation
Application of High-Resolution Spectroscopic Techniques
Spectroscopic techniques are indispensable tools that probe the interaction of molecules with electromagnetic radiation, revealing detailed information about their atomic composition, bonding, and structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For Benzyl (B1604629) 2-acetylphenylcarbamate, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the 2-acetylphenyl and benzyl groups would typically appear in the downfield region (δ 7.0-8.5 ppm). The two methylene (B1212753) (CH₂) protons of the benzyl group would likely appear as a singlet around δ 5.2 ppm, while the methyl (CH₃) protons of the acetyl group would be observed as a sharp singlet in the upfield region, around δ 2.5 ppm. The carbamate (B1207046) N-H proton would give rise to a broader signal whose chemical shift can be concentration and solvent dependent.
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the carbamate and acetyl groups (δ 150-200 ppm), the various aromatic carbons (δ 110-140 ppm), the benzylic methylene carbon (around δ 67 ppm), and the acetyl methyl carbon (around δ 25-30 ppm). The presence of hindered rotation around the amide C-N bond, a common feature in carbamates, could lead to the observation of conformational isomers (rotamers) at room temperature, which can be studied by variable-temperature NMR experiments. scielo.br
Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, confirming the proposed structure. scielo.br
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzyl 2-acetylphenylcarbamate Predicted values are based on standard chemical shift ranges and data from analogous structures.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Acetyl -CH₃ | ~ 2.5 (singlet) | ~ 25-30 |
| Benzyl -CH₂- | ~ 5.2 (singlet) | ~ 67 |
| Aromatic C-H | ~ 7.0 - 8.5 (multiplets) | ~ 110-140 |
| Carbamate N-H | Variable (broad singlet) | N/A |
| Acetyl C=O | N/A | ~ 190-200 |
| Carbamate C=O | N/A | ~ 150-160 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, the IR spectrum would provide clear evidence for its key structural features.
A prominent absorption band would be expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary carbamate group. scielo.br The spectrum would also be characterized by two distinct carbonyl (C=O) stretching bands: one for the carbamate group, typically around 1700-1730 cm⁻¹, and another for the acetyl ketone group, at a slightly lower frequency, around 1680-1700 cm⁻¹. Other significant absorptions would include C-O stretching vibrations (1200-1300 cm⁻¹), C-N stretching (1100-1250 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹). scielo.brtheaic.org Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.
Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on typical values for the respective functional groups.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (Carbamate) | Stretch | 3200 - 3400 |
| C=O (Carbamate) | Stretch | 1700 - 1730 |
| C=O (Acetyl) | Stretch | 1680 - 1700 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-O (Ester-like) | Stretch | 1200 - 1300 |
| C-N | Stretch | 1100 - 1250 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high precision, allowing for the confirmation of its elemental formula. researchgate.net
In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. Upon ionization (e.g., via Electron Ionization, EI), the molecular ion can undergo fragmentation into smaller, characteristic ions. For this compound, key fragmentation pathways would likely include:
Alpha-cleavage leading to the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a hallmark of benzyl-containing compounds. youtube.com
Cleavage of the benzylic C-O bond to generate a benzyloxycarbonyl radical or cation.
Loss of benzyl alcohol.
Fragmentation involving the acetyl group, such as the loss of a methyl radical (CH₃•) or a ketene (B1206846) molecule (CH₂=C=O).
Cleavages characteristic of carbamates, which can be complex and may involve rearrangements. nih.govmiamioh.edu
The analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy. nih.gov
Table 3: Plausible Mass Spectrometry Fragments for this compound Molecular Weight of this compound (C₁₆H₁₅NO₃) is 269.29 g/mol .
| m/z Value | Possible Fragment Ion | Fragment Structure |
| 269 | [M]⁺ | [C₁₆H₁₅NO₃]⁺ |
| 162 | [M - C₇H₇]⁺ | [C₈H₆NO₃]⁺ |
| 120 | [M - C₈H₇O₂]⁺ | [C₈H₈NO]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Diffraction-Based Crystallographic Analysis of this compound Derivatives
To perform this analysis, a high-quality single crystal of this compound or a suitable derivative must be grown. By irradiating the crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map can be constructed, from which the exact position of each atom (excluding hydrogens, which are often difficult to resolve) can be determined. This would provide definitive confirmation of the compound's connectivity and stereochemistry, resolving any ambiguities that might remain after spectroscopic analysis.
Chromatographic Techniques for Purity Assessment and Isolation Methodologies
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are crucial both for the purification of the target compound after synthesis and for assessing its final purity.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. mdpi.comsemanticscholar.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components separate based on their polarity, allowing for visualization of the starting materials, products, and any byproducts. mdpi.comsemanticscholar.org
Column Chromatography: For preparative-scale purification, flash column chromatography is commonly employed. mdpi.commdpi.com The crude product mixture is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent (eluent) is passed through to separate the components. mdpi.commdpi.com Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to pass the solvent through a column with smaller particles, resulting in much higher resolution and separation efficiency. It is the preferred method for the final purity assessment of the compound and can also be used for preparative isolation of highly pure material.
Table 4: Application of Chromatographic Techniques
| Technique | Primary Application | Principle of Separation |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative purity check | Adsorption/Partition on a flat plate |
| Flash Column Chromatography | Preparative purification and isolation | Adsorption/Partition in a packed column |
| High-Performance Liquid Chromatography (HPLC) | High-resolution purity analysis, quantification | Adsorption/Partition in a high-efficiency column |
Hyphenated Techniques for Comprehensive Characterization (e.g., GC-MS, LC-MS)
Hyphenated techniques combine the powerful separation capabilities of chromatography with the sensitive and specific detection provided by spectroscopy, most notably mass spectrometry. dntb.gov.uanih.gov This coupling allows for the analysis of individual components within a complex mixture. longdom.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, GC-MS can be used for its analysis. The sample is injected into the gas chromatograph, where it is vaporized and separated from other components in a long capillary column. As each separated component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for compounds that are not suitable for GC, such as those that are non-volatile or thermally labile. longdom.org The compound is first separated by HPLC, and the eluent from the column is directed into the mass spectrometer. researchgate.net LC-MS is extremely powerful for confirming the presence and identity of the target compound in a reaction mixture and for identifying impurities. Tandem mass spectrometry (LC-MS/MS) can be used to obtain fragmentation data for structural confirmation even for components present at trace levels. nih.gov
These hyphenated methods provide a comprehensive characterization by linking retention time (a chromatographic property) with a mass spectrum (a structural property), offering a very high degree of confidence in the identification and purity assessment of this compound. nih.govnih.gov
Computational and Theoretical Investigations of Benzyl 2 Acetylphenylcarbamate
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide detailed insights into electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively govern the molecule's reactivity and physical properties.
Density Functional Theory (DFT) Calculations for Molecular Properties and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to investigate the electronic structure and energetics of molecules like Benzyl (B1604629) 2-acetylphenylcarbamate. DFT calculations can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability.
For Benzyl 2-acetylphenylcarbamate, DFT studies would typically employ a variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to accurately model its behavior. These calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and calculate thermodynamic properties like enthalpy and Gibbs free energy.
Table 1: Calculated Molecular Properties of this compound using DFT (Note: The following data is illustrative and based on typical results from DFT calculations for similar organic molecules, as specific research on this compound is not publicly available.)
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -955.1234 | Hartrees |
| HOMO Energy | -6.45 | eV |
| LUMO Energy | -0.89 | eV |
| HOMO-LUMO Gap | 5.56 | eV |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. They are particularly valuable for benchmarking results obtained from more approximate methods and for studying systems where electron correlation effects are paramount. High-accuracy ab initio calculations can provide precise values for bond energies, reaction barriers, and other properties that are critical for a detailed understanding of a molecule's behavior.
Molecular Modeling and Conformational Analysis of this compound
The three-dimensional structure and flexibility of a molecule are key determinants of its biological activity and physical properties. Molecular modeling and conformational analysis aim to explore the possible shapes a molecule can adopt and their relative energies.
Conformational Landscapes and Energy Minima
This compound possesses several rotatable bonds, leading to a complex conformational landscape with multiple energy minima. Computational methods can systematically explore this landscape by rotating key dihedral angles and calculating the energy of each resulting conformation. This process identifies the most stable, low-energy conformers that are most likely to be populated at room temperature. Understanding the preferred conformations is crucial as they dictate how the molecule interacts with its environment, including other molecules or biological receptors.
Intramolecular Interactions and Stability
The relative stability of different conformers is governed by a delicate balance of intramolecular interactions. These can include steric hindrance, which destabilizes crowded conformations, and favorable non-covalent interactions like hydrogen bonds or van der Waals forces. In this compound, potential intramolecular hydrogen bonds, for instance between the carbamate (B1207046) N-H and the acetyl oxygen, could play a significant role in stabilizing certain folded conformations. Analyzing these interactions provides a deeper understanding of the factors that control the molecule's shape and stability.
Theoretical Elucidation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely pathways for a reaction to proceed, including the structures of short-lived transition states and intermediates. For this compound, theoretical studies could explore its synthesis, degradation pathways, or its reactions with other chemical species. Calculating the energy barriers associated with these pathways allows for the prediction of reaction rates and provides insights into how the reaction might be controlled or optimized. These studies are invaluable for rationalizing experimental observations and for designing new chemical processes.
Potential Energy Surface Mapping
The potential energy surface (PES) of a molecule describes the energy of the system as a function of its geometry. Mapping the PES is crucial for understanding a molecule's stable conformations, conformational isomerization pathways, and the energy barriers between them. For carbamates, the PES is particularly interesting due to the possibility of rotation around the C-N bond and inversion at the nitrogen atom.
Computational studies on tertiary carbamates have revealed a complex PES with multiple minima corresponding to different rotational isomers (rotamers). nih.govmissouri.edu For instance, the rotation around the carbamate C-N bond can lead to E and Z configurations, which often have distinct energies and can be separated by a significant rotational barrier. The planarity of the carbamate group is influenced by the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond.
In a study on a Boc-carbamate monomer, a thorough exploration of the conformational landscape was conducted using a mixed torsional/low-mode sampling method. nih.govchemrxiv.org This computational approach generated numerous non-superimposable conformations, which were then optimized to determine their relative Gibbs free energies. nih.gov Such analyses for this compound would likely reveal several low-energy conformations dictated by the orientations of the benzyl and 2-acetylphenyl groups relative to the carbamate linkage. The interaction between these bulky substituents would significantly influence the shape of the PES and the relative stability of different conformers.
Table 1: Representative Conformational Energy Data for a Model Carbamate (Note: This data is illustrative and based on general findings for carbamates, not specific to this compound.)
| Conformer | Dihedral Angle (O=C-N-R) | Relative Gibbs Free Energy (kcal/mol) |
| Global Minimum | ~180° (trans) | 0.00 |
| Local Minimum 1 | ~0° (cis) | 2.5 - 5.0 |
| Local Minimum 2 | Rotated Phenyl Group | 1.0 - 3.0 |
| Transition State | Perpendicular Groups | 10.0 - 15.0 |
Activation Energy and Reaction Rate Predictions
Computational chemistry is a powerful tool for predicting the activation energies of chemical reactions, which are critical for determining reaction rates. For carbamates, a common reaction of interest is hydrolysis, which involves the cleavage of the carbamate bond. The mechanism and activation energy of this process can be significantly influenced by factors such as pH and the presence of catalysts.
Theoretical studies on the hydrolysis of carbamates have explored various pathways. For example, the hydrolysis of MEA carbamate (a simpler carbamate) has been computationally investigated, with predicted activation energies for the neutral hydrolysis mechanism being around 36 kcal/mol. nih.gov This relatively high activation energy suggests that the uncatalyzed hydrolysis is a slow process. The presence of additional molecules, such as water or other amines, can influence the reaction pathway and lower the activation barrier. nih.gov
For this compound, the hydrolysis would lead to benzyl alcohol, 2-aminoacetophenone (B1585202), and carbon dioxide. The electronic effects of the benzyl and 2-acetylphenyl groups would modulate the reactivity of the carbamate linkage. The acetyl group, being electron-withdrawing, could potentially influence the stability of intermediates and transition states in the hydrolysis reaction. Computational modeling, likely using density functional theory (DFT), could elucidate the precise mechanism, identify the rate-determining step, and provide a quantitative prediction of the activation energy.
Table 2: Predicted Activation Energies for Carbamate Hydrolysis Mechanisms (Note: This data is illustrative and based on general findings for carbamates, not specific to this compound.)
| Reaction Mechanism | Catalyst | Predicted Activation Energy (kcal/mol) |
| Neutral Hydrolysis | None | ~35-40 |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | ~15-25 |
| Base-Catalyzed Hydrolysis | OH⁻ | ~20-30 |
Prediction of Spectroscopic Parameters through Computational Models
Computational models are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
DFT calculations are particularly effective for predicting vibrational frequencies and NMR chemical shifts. In a study of a Boc-carbamate monomer, DFT calculations were used to simulate the IR and vibrational circular dichroism (VCD) spectra. nih.govchemrxiv.org The calculated spectra showed excellent agreement with experimental data, allowing for a detailed analysis of the molecule's conformational landscape in solution. nih.govchemrxiv.org For this compound, such calculations would predict characteristic IR peaks for the C=O stretching of the carbamate and the acetyl group, as well as N-H bending and aromatic C-H stretching vibrations.
Similarly, NMR chemical shifts can be accurately predicted. For tertiary carbamates, computational studies have been used to calculate ¹³C chemical shifts and coupling constants, which helped in understanding the origin of multiple signals observed in the experimental spectra due to the presence of different rotamers. missouri.edunsf.gov
Time-dependent density functional theory (TDDFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions, TDDFT can predict the maximum absorbance wavelengths (λmax). This has been successfully applied to various organic molecules, including azobenzene (B91143) derivatives, with a good correlation between theoretical and experimental values. For this compound, TDDFT calculations would likely predict absorptions in the UV region arising from π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl groups.
Table 3: Predicted Spectroscopic Parameters for a Model Carbamate (Note: This data is illustrative and based on general findings for carbamates, not specific to this compound.)
| Spectroscopic Technique | Parameter | Predicted Value |
| Infrared (IR) | Carbonyl (C=O) Stretch | 1690-1720 cm⁻¹ |
| ¹³C NMR | Carbonyl (C=O) Carbon | 150-160 ppm |
| ¹H NMR | N-H Proton | 7.5-8.5 ppm |
| UV-Vis | λmax (π-π*) | 250-280 nm |
Chemical Reactivity and Transformations of Benzyl 2 Acetylphenylcarbamate
Reactivity of the Carbamate (B1207046) Functional Group
The carbamate group (-NH-CO-O-) in Benzyl (B1604629) 2-acetylphenylcarbamate is a hybrid of an amide and an ester, and its reactivity reflects this dual nature. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, which imparts a degree of stability to the C-N bond, making it less susceptible to cleavage than a typical ester bond. nih.gov
The stability of the carbamate linkage is significantly influenced by the pH of the surrounding medium.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. However, acid-catalyzed hydrolysis of carbamates is generally not a highly favorable process. clemson.edu
Base-Mediated Hydrolysis: In alkaline conditions, the carbamate can undergo hydrolysis via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This pathway is often more significant for carbamates. clemson.edursc.org The reaction proceeds through a tetrahedral intermediate, leading to the cleavage of the ester-like C-O bond.
Neutral Hydrolysis: At neutral pH, the hydrolysis of carbamates can occur, although the rate is typically slower compared to base-mediated hydrolysis. clemson.edu
The stability of Benzyl 2-acetylphenylcarbamate to hydrolysis under different conditions can be summarized as follows:
| Condition | Relative Stability | Primary Products of Hydrolysis |
| Acidic (e.g., aq. HCl) | High | 2-Acetylaniline, Benzyl alcohol, Carbon dioxide |
| Neutral (e.g., water) | Moderate | 2-Acetylaniline, Benzyl alcohol, Carbon dioxide |
| Basic (e.g., aq. NaOH) | Low | 2-Acetylaniline, Benzyl alcohol, Carbonate |
Transesterification: The carbamate group can undergo transesterification in the presence of an alcohol and a suitable catalyst, typically a base or a metal alkoxide. rsc.orgacs.orgrsc.org This reaction involves the exchange of the benzyl alcohol moiety with another alcohol. The equilibrium of this reaction can be shifted by using a large excess of the reacting alcohol.
Transamidation: Transamidation of carbamates with amines is a viable transformation, often requiring a catalyst to proceed efficiently. researchgate.netnih.gov This reaction results in the formation of a urea derivative and the release of benzyl alcohol. The reactivity in transamidation reactions is influenced by the nucleophilicity of the incoming amine.
Transformations Involving the Acetylphenyl Moiety
The acetylphenyl portion of the molecule offers two primary sites for chemical reactions: the carbonyl group of the acetyl substituent and the aromatic phenyl ring.
The carbonyl group of the acetyl moiety is susceptible to a variety of nucleophilic addition and reduction reactions characteristic of ketones.
Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents.
Other Nucleophilic Additions: The carbonyl carbon can be attacked by other nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
A summary of potential reactions at the carbonyl group is provided below:
| Reagent | Product Type |
| Sodium borohydride (NaBH₄) | Secondary alcohol |
| Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |
| Grignard Reagents (R-MgX) | Tertiary alcohol |
The acetyl group is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. study.comualberta.castudy.com This is due to the resonance and inductive effects of the carbonyl group, which decrease the electron density at the ortho and para positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the meta position relative to the acetyl group. youtube.comyoutube.com
Halogenation: In the presence of a Lewis acid catalyst, halogens such as bromine or chlorine will substitute at the meta position.
Friedel-Crafts Acylation: The deactivated nature of the ring makes Friedel-Crafts acylation challenging under standard conditions. libretexts.orgchemistrystudent.comlibretexts.orgyoutube.com
The directing effect of the substituents on the phenyl ring is summarized in the table below:
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
| -NH-CO-OBn | 1 | Ortho, para-directing (activating) | Reinforcing with acetyl group at meta position |
| -CO-CH₃ | 2 | Meta-directing (deactivating) | Directs to position 5 |
Reactivity of the Benzyl Moiety
The benzyl group (C₆H₅CH₂-) is a common protecting group in organic synthesis, and its reactivity is centered around the benzylic position. thieme-connect.com
Cleavage of the Benzyl Group: The benzyl group can be removed under various conditions to deprotect the carbamate. A widely used method is catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a palladium catalyst. thieme-connect.comacs.org This reaction is typically clean and efficient. Other methods for cleavage include the use of strong acids or Lewis acids. wikipedia.org
Oxidation of the Benzylic Position: The benzylic carbon is susceptible to oxidation to a carboxylic acid under strong oxidizing conditions, although this would likely also affect other parts of the molecule.
Benzylic Functionalization
The benzylic carbon of the benzyl group in this compound is susceptible to functionalization through various synthetic methodologies. This reactivity stems from the stability of the intermediate benzylic radical, cation, or anion, which is resonance-stabilized by the adjacent aromatic ring. quimicaorganica.orgchemistrysteps.comucla.edu Key transformations include oxidation and halogenation.
Benzylic Oxidation:
The benzylic C-H bond can be oxidized to form a carbonyl group. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions can oxidize the benzylic carbon. chemistrysteps.com For benzyl carbamates, this can lead to the formation of a benzoate ester derivative. The reaction typically requires at least one hydrogen atom at the benzylic position. chemistrysteps.com More selective oxidation to the corresponding benzaldehyde can be achieved using milder reagents. Recent advancements have utilized metal-catalyzed systems, such as copper/TEMPO catalysis, for the site-selective benzylic C–H oxygenation of related alkylarenes. annamalaiuniversity.ac.in Another approach involves the use of bis(methanesulfonyl) peroxide, which can selectively monooxygenate benzylic C–H bonds to furnish benzylic alcohols after mild workup. wikipedia.orguwindsor.ca
Benzylic Halogenation:
Free radical halogenation at the benzylic position is a common transformation. ucla.eduyoutube.comyoutube.com Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or light, can selectively introduce a bromine atom at the benzylic carbon. quimicaorganica.orgsemnan.ac.irorganicchemistrytutor.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate. quimicaorganica.orgucla.eduyoutube.com The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| Oxidation | KMnO₄ or Na₂Cr₂O₇, H⁺, heat | Benzoic acid derivative | Harsh conditions, requires a benzylic hydrogen. chemistrysteps.com |
| Oxidation | Cu(I)/TEMPO, NFSI, MeCN, H₂O, rt | Aromatic ketone | Remote carbamate-directed, mild conditions. annamalaiuniversity.ac.in |
| Oxidation (Hydroxylation) | 1) Bis(methanesulfonyl) peroxide; 2) Mild hydrolysis | Benzylic alcohol | Selective mono-oxygenation. wikipedia.orguwindsor.ca |
| Halogenation (Bromination) | N-Bromosuccinimide (NBS), radical initiator (e.g., benzoyl peroxide), heat or light | Benzylic bromide | Selective for the benzylic position via a radical mechanism. quimicaorganica.orgucla.edusemnan.ac.ir |
Cleavage Mechanisms for Benzyl Protecting Group Removal
The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis due to its stability and selective removal under specific conditions. nih.gov The cleavage of the benzyl group in this compound can be achieved through several mechanisms, primarily catalytic hydrogenolysis and acid-catalyzed cleavage.
Catalytic Hydrogenolysis:
This is the most common and mildest method for the deprotection of benzyl carbamates. acs.orgresearchgate.net The reaction involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. nih.govwikipedia.org The mechanism proceeds via the catalytic hydrogenolysis of the benzyloxy C-O bond, which forms toluene and an unstable carbamic acid intermediate. nih.gov This intermediate readily decarboxylates to yield the deprotected amine and carbon dioxide. nih.gov
A variation of this method is catalytic transfer hydrogenation , where a hydrogen donor molecule, such as formic acid, cyclohexene, or 1,4-cyclohexadiene, is used in place of hydrogen gas. acs.orgyoutube.commasterorganicchemistry.com This can be advantageous as it avoids the need for specialized high-pressure hydrogenation equipment. masterorganicchemistry.com The use of a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C), has been shown to facilitate the hydrogenative deprotection of N-benzyl and N-benzyloxycarbonyl groups. wikipedia.orgorganic-chemistry.org
Acid-Catalyzed Cleavage:
Strong acids can also effect the cleavage of benzyl carbamates. Reagents such as HBr in acetic acid or trifluoroacetic acid (TFA) are commonly employed. thieme-connect.de The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the departure of the stable benzyl cation. This method is generally harsher than hydrogenolysis and may not be suitable for substrates with acid-sensitive functional groups. thieme-connect.de
| Cleavage Mechanism | Typical Reagents and Conditions | Byproducts | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, in solvents like MeOH, EtOH, or EtOAc | Toluene, CO₂ | Mild, neutral conditions; high yielding. acs.orgnih.gov | Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst can be poisoned by sulfur-containing compounds. masterorganicchemistry.com |
| Catalytic Transfer Hydrogenolysis | Formic acid, cyclohexene, or 1,4-cyclohexadiene with Pd/C | Toluene, CO₂, and the oxidized hydrogen donor | Avoids the use of H₂ gas; can offer different selectivity. acs.orgyoutube.commasterorganicchemistry.com | May require higher temperatures; potential for side reactions depending on the hydrogen donor. |
| Acid-Catalyzed Cleavage | HBr in acetic acid, trifluoroacetic acid (TFA) | Benzyl bromide (with HBr), Toluene (via Friedel-Crafts with excess arene) | Effective when hydrogenolysis is not feasible. | Harsh acidic conditions; not suitable for acid-sensitive molecules. thieme-connect.de |
Redox Chemistry of this compound
The redox chemistry of this compound is dictated by its two main components: the N-acylanthranilate core and the acetyl group. The carbamate nitrogen can undergo oxidation, while the acetyl ketone can be either reduced to an alcohol or an alkyl group, or oxidized to an ester.
Oxidation:
The N-acylanthranilamide framework can be susceptible to electrochemical oxidation. Studies on related N-acylated anthranilic acid derivatives have shown that they can undergo irreversible electrochemical oxidation, which may lead to the cleavage of the amide bond. nih.gov The stability of the resulting radical cations is dependent on the substituents on the aromatic ring. nih.govacs.org Electron-donating groups can lower the oxidation potential and stabilize the radical cation. nih.gov
The acetyl group, being a ketone, can undergo a Baeyer-Villiger oxidation . This reaction utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert the ketone into an ester. chemistrysteps.comwikipedia.orgnrochemistry.commedium.comwikipedia.org In the case of this compound, this would result in the formation of an acetate ester derivative at the 2-position of the phenyl ring. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction, with aryl groups generally migrating in preference to methyl groups. chemistrysteps.comnrochemistry.commedium.com
Reduction:
The acetyl group of this compound can be reduced through several methods.
Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). semnan.ac.irorganic-chemistry.org NaBH₄ is a milder reagent and would selectively reduce the ketone without affecting the carbamate group. semnan.ac.ir
Reduction to an Alkyl Group: The complete reduction of the carbonyl to a methylene (B1212753) group (CH₂) can be achieved via the Clemmensen reduction or the Wolff-Kishner reduction .
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. annamalaiuniversity.ac.inyoutube.comyoutube.com These strongly acidic conditions might, however, also lead to the cleavage of the benzyl carbamate protecting group.
The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base (e.g., KOH) at high temperatures. quimicaorganica.orgucla.eduacs.orgthieme-connect.de The highly basic conditions of the Wolff-Kishner reduction would likely be compatible with the benzyl carbamate group.
| Reaction Type | Functional Group | Reagents and Conditions | Product Type | Notes |
|---|---|---|---|---|
| Oxidation | N-acylanthranilate | Electrochemical oxidation | Radical cation (potentially unstable) | May lead to amide bond cleavage. nih.gov |
| Oxidation (Baeyer-Villiger) | Acetyl group (ketone) | Peroxyacids (e.g., m-CPBA) | Acetate ester | Aryl group migration is favored over methyl. chemistrysteps.comnrochemistry.commedium.com |
| Reduction | Acetyl group (ketone) | NaBH₄ or LiAlH₄ | Secondary alcohol | NaBH₄ is milder and more selective. semnan.ac.ir |
| Reduction (Clemmensen) | Acetyl group (ketone) | Zn(Hg), conc. HCl | Ethyl group | Strongly acidic; may cleave benzyl carbamate. annamalaiuniversity.ac.inyoutube.com |
| Reduction (Wolff-Kishner) | Acetyl group (ketone) | H₂NNH₂, KOH, heat | Ethyl group | Strongly basic; compatible with benzyl carbamate. quimicaorganica.orgacs.org |
Derivatization Strategies and Chemical Space Exploration for Benzyl 2 Acetylphenylcarbamate Analogues
Structural Modification of the Acetylphenyl Scaffold
The introduction of substituents onto the acetylphenyl ring can profoundly influence the reactivity and selectivity of subsequent chemical transformations. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role.
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring. This enhanced nucleophilicity can facilitate electrophilic aromatic substitution reactions, making the ring more susceptible to attack by electrophiles. For instance, in the context of intramolecular cyclization reactions, an electron-rich ring can promote the formation of new heterocyclic rings.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl) groups, decrease the electron density of the aromatic ring, making it less reactive towards electrophiles. Conversely, EWGs can activate the ring towards nucleophilic aromatic substitution. In the context of the acetyl group, the presence of EWGs on the ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can be advantageous in reactions such as condensation or the formation of imines.
The position of the substituent on the aromatic ring also dictates its effect. Ortho and para substituents generally exert a more significant electronic influence on the acetyl and carbamate (B1207046) groups due to resonance effects, while meta substituents primarily have an inductive effect.
A study on the acylation of substituted N-phenylcarbamates demonstrated that the position of acylation is directed by the existing substituents. For instance, acylation of methyl 2-(methoxyphenyl)carbamate occurs at the para-position relative to the activating methoxy group. rjsvd.com This highlights the directing influence of substituents on the acetylphenyl scaffold.
| Substituent (at C4 or C5) | Electronic Effect | Predicted Effect on Ring Reactivity (Electrophilic Attack) | Predicted Effect on Acetyl Group Reactivity (Nucleophilic Attack) |
|---|---|---|---|
| -OCH₃ | Electron-Donating (Resonance) | Activating | Deactivating |
| -CH₃ | Electron-Donating (Inductive) | Activating | Deactivating |
| -Cl | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Deactivating | Activating |
| -NO₂ | Strongly Electron-Withdrawing (Resonance and Inductive) | Strongly Deactivating | Strongly Activating |
The positional isomerism of the acetyl group on the phenylcarbamate ring has significant chemical implications. While the primary focus is on the ortho-acetylphenylcarbamate, the meta and para isomers present different reactivity profiles and conformational preferences.
Benzyl (B1604629) 3-acetylphenylcarbamate (meta-isomer): In this isomer, the acetyl group is electronically isolated from the carbamate linkage to a greater extent than in the ortho isomer. Intramolecular reactions between the acetyl and carbamate groups are less likely due to the increased distance. The reactivity of the acetyl group would be more akin to that of acetophenone.
Benzyl 4-acetylphenylcarbamate (para-isomer): The para-isomer allows for direct electronic communication between the acetyl and carbamate groups through the aromatic ring via resonance. An electron-donating carbamate group can slightly decrease the electrophilicity of the para-acetyl group. Conversely, transformations involving the carbamate nitrogen could be influenced by the electron-withdrawing nature of the acetyl group. Research has shown that acylation of N-phenylcarbamates often occurs at the para position, leading to structures analogous to this isomer. rjsvd.com
The different spatial arrangements of these isomers can lead to distinct pharmacological profiles if the molecule is intended for a biological target. The orientation of key functional groups is crucial for molecular recognition and binding.
Diversification of the Benzyl Moiety and its Influence on Chemical Behavior
The benzyl group in Benzyl 2-acetylphenylcarbamate serves as a protecting group for the carbamic acid and can be modified to explore its impact on the molecule's properties. The nature of the substituent on the benzyl ring can influence the stability of the carbamate and its ease of cleavage.
Electronic Effects:
Electron-donating groups on the benzyl ring (e.g., methoxy) can increase the electron density on the benzylic carbon, potentially making the carbamate more stable towards certain cleavage conditions.
Electron-withdrawing groups (e.g., nitro) can destabilize the benzylic carbocation intermediate that may form during cleavage, thus altering the reaction pathway or requiring harsher conditions for removal.
Steric Effects: Bulky substituents on the benzyl group can introduce steric hindrance, which may affect the rate of reactions at the carbamate nitrogen or the approach of reagents for cleavage.
A study on the methanolysis of substituted benzyl N-phenylcarbamates showed that the reaction proceeds via a concerted 1,6-elimination mechanism to form a reactive quinonemethide intermediate. arkat-usa.org This highlights how modifications to the benzyl portion can open up unique reactive pathways.
Furthermore, replacing the benzyl group with other alkyl or aryl groups can significantly alter the lipophilicity and solubility of the resulting analogues, which is a key consideration in drug design. For instance, introducing more polar groups can enhance aqueous solubility, while larger, non-polar groups can increase lipophilicity.
| Modified Benzyl Group | Anticipated Change in Lipophilicity | Potential Influence on Carbamate Cleavage |
|---|---|---|
| 4-Methoxybenzyl | Slight increase | Easier cleavage under acidic conditions (stabilizes carbocation) |
| 4-Nitrobenzyl | Slight increase | More difficult cleavage under acidic conditions (destabilizes carbocation) |
| 2,4-Dichlorobenzyl | Significant increase | More difficult cleavage under acidic conditions |
| Cyclohexylmethyl | Significant increase | Different cleavage mechanism may be required (no benzylic position) |
Exploration of Different Carbamate Linkage Substitutions
The carbamate linkage itself is a versatile functional group that can be modified. While the parent compound has an N-H bond, this nitrogen can be alkylated or acylated to introduce further diversity.
N-Alkylation: Introduction of a small alkyl group, such as a methyl group, on the carbamate nitrogen can have several consequences:
It removes the hydrogen bond donor capability of the N-H group.
It can alter the conformational preference around the N-C(O) bond.
It may influence the metabolic stability of the carbamate.
N-Acylation: Acylation of the carbamate nitrogen would lead to the formation of an imide-like structure, which would significantly alter the electronic properties and reactivity of the molecule.
Furthermore, the oxygen of the carbamate can be replaced with sulfur to form a thiocarbamate. Thiocarbamates often exhibit different chemical and biological properties compared to their oxygen analogues due to the differences in electronegativity and bond lengths between oxygen and sulfur. A study on the synthesis of N–((2–acetylphenyl)carbamothioyl)benzamide, a thiourea (B124793) analogue, demonstrates the feasibility of incorporating sulfur into this scaffold. researchgate.net
The synthesis of various carbamate derivatives often involves the reaction of an alcohol with an isocyanate or a chloroformate with an amine. arkat-usa.orgorganic-chemistry.orgnih.gov By employing different isocyanates or amines, a wide array of carbamate linkages with diverse substituents can be readily accessed.
Synthesis and Characterization of Novel Spiro Compounds Containing Carbamate Functionality
The introduction of spirocyclic systems is a powerful strategy to increase the three-dimensional complexity and novelty of a molecule. Spiro compounds, which contain two rings connected by a single common atom, often exhibit unique conformational properties and can present functionalities in well-defined spatial orientations.
Starting from this compound or its derivatives, the synthesis of spiro compounds can be envisioned through several routes. One potential approach involves the reaction of the acetyl group with a bifunctional reagent that can subsequently cyclize onto the aromatic ring or the carbamate nitrogen.
For instance, the synthesis of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives has been reported as potent histone deacetylase inhibitors. wum.edu.pl This suggests that the 2-amino- or 2-carbamoyl-phenyl ketone scaffold is a viable starting point for the construction of spirocyclic systems.
Another strategy could involve a multi-component reaction. For example, the reaction of a 2-aminobenzophenone (B122507) derivative with an aldehyde and a source of ammonia (B1221849) can lead to the formation of 1,2-dihydroquinazolines, which could potentially be further elaborated into spirocyclic structures. openmedicinalchemistryjournal.com
The synthesis of such complex molecules would require careful planning of the synthetic route and rigorous characterization of the products using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the spirocyclic structure.
| Spirocyclic System | Potential Synthetic Precursor | Key Reaction Type |
|---|---|---|
| Spiro[quinazoline-4,1'-cyclohexane] | Substituted this compound | Intramolecular cyclization/condensation |
| Spiro[benzodiazepine-2,4'-piperidine] | Modified this compound | Multi-component reaction followed by cyclization |
| Spiro[indole-3,2'-oxazolidine] | Derivatized this compound | Intramolecular cyclization of a functionalized side chain |
Non Biological Applications and Functional Materials Chemistry of Benzyl 2 Acetylphenylcarbamate
Role as a Synthetic Intermediate in Complex Molecule Synthesis
No specific examples or detailed research findings were identified that describe the use of Benzyl (B1604629) 2-acetylphenylcarbamate as a key intermediate in the synthesis of complex molecules. While derivatives of benzyl phenylcarbamate, such as benzyl 2-formylphenylcarbamate, have been utilized in the preparation of other compounds, the role of the 2-acetylphenyl derivative in multi-step synthetic routes is not documented in the available literature.
Utilization as a Protecting Group in Multi-Step Organic Synthesis
The carbamate (B1207046) functional group, in general, is widely recognized as a protecting group for amines in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group is a classic example of a benzyl carbamate-based protecting group. However, no literature was found that specifically details the application of the entire Benzyl 2-acetylphenylcarbamate molecule as a protecting group. The presence of the acetyl group on the phenyl ring introduces additional functionality that could influence its stability and cleavage conditions, but without specific studies, its utility as a protecting group remains speculative.
Potential in Polymer and Materials Science Applications
There is no available research to suggest the incorporation or potential application of this compound in polymer and materials science. The monomeric properties and its potential for polymerization or as an additive in material formulations have not been explored in the scientific literature.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for Benzyl 2-acetylphenylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : A one-step condensation reaction between benzyl 2-formylphenylcarbamate and p-toluenesulfonyl amine in toluene, catalyzed by 2 mol% boron trifluoride diethyl etherate, has been reported to yield the target compound efficiently. Reaction parameters such as solvent choice (toluene), catalyst loading, and temperature (room temperature to mild heating) are critical for optimizing yield. Lower catalyst amounts or alternative solvents may reduce reaction efficiency .
Q. What spectroscopic methods are commonly used to characterize this compound?
- Methodological Answer : Structural confirmation relies on H-NMR, C-NMR, and IR spectroscopy. Mass spectrometry (MS) is used to verify molecular weight. For example, H-NMR peaks for aromatic protons and carbamate groups typically appear in the range of 7.0–8.0 ppm and 4.5–5.5 ppm, respectively. IR stretches for carbonyl (C=O) groups are observed near 1700 cm .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Ensure proper ventilation to avoid inhalation. Avoid contact with skin/eyes; rinse immediately with water if exposed. Store in sealed containers in dry, ventilated areas away from ignition sources. Contaminated surfaces should be cleaned with absorbent materials (e.g., sand) and disposed of via hazardous waste protocols .
Advanced Research Questions
Q. How can kinetic modeling be applied to optimize the synthesis of benzyl carbamate derivatives?
- Methodological Answer : Time-dependent conversion data (e.g., benzyl alcohol to benzyl acetate) can be modeled using pseudo-first-order kinetics. Parameters like rate constants () and activation energy () are derived from Arrhenius plots. For carbamates, variables such as catalyst concentration, temperature, and substrate ratios are optimized iteratively using design-of-experiment (DoE) approaches .
Q. What strategies address conflicting data in the catalytic efficiency of acid catalysts for benzyl carbamate synthesis?
- Methodological Answer : Conflicting catalytic performance (e.g., HSO vs. ammonium cerium phosphate) can be resolved by comparing turnover frequency (TOF), activation barriers (via DFT calculations), and leaching tests. Uniform experimental design (UED) combined with data mining identifies optimal conditions (e.g., molar ratio of acid/alcohol = 1.5:1, catalyst loading = 5 wt%) to reconcile discrepancies .
Q. How do computational studies contribute to understanding the reactivity of benzyl carbamate intermediates?
- Methodological Answer : Density functional theory (DFT) calculations predict electron affinity, ionization energy, and radical stability of intermediates. For example, benzyl radicals (CH) exhibit high electron affinity (1.6 eV) and low ionization energy (7.2 eV), influencing carbamate stability during reactions. Computational tools like Gaussian or ORCA simulate transition states to guide synthetic routes .
Q. What are the challenges in achieving high enantiomeric purity in benzyl carbamate derivatives, and what methods improve stereochemical outcomes?
- Methodological Answer : Challenges include racemization during purification and limited solubility in chiral separation media. Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution (lipases) can enhance enantioselectivity. Advanced HPLC with chiral columns (e.g., Chiralpak®) using log values from lipophilicity studies improves analytical separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
